1-Azido-3-bromobenzene
Overview
Description
1-Azido-3-bromobenzene, also known as 3-Bromophenyl azide, is an organic compound with the molecular formula C6H4BrN3. It is a member of the azide family, characterized by the presence of the azido group (-N3) attached to a benzene ring substituted with a bromine atom.
Mechanism of Action
Target of Action
Azides are generally known to react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (cuaac) to form 1,2,3-triazoles, a reaction widely used in bioconjugation .
Mode of Action
1-Azido-3-bromobenzene, like other azides, is likely to participate in click chemistry reactions, particularly the CuAAC . In this reaction, the azide group of this compound reacts with an alkyne in the presence of a copper catalyst to form a 1,2,3-triazole.
Biochemical Pathways
The compound’s azide group can be used to introduce a bio-orthogonal handle into molecules, enabling their tracking within biological systems .
Result of Action
Its azide group can be used for bioconjugation, allowing the tracking of biomolecules in a cellular context .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reaction with alkynes (CuAAC) can be affected by the presence of copper ions and the pH of the environment . Its stability might also be affected by temperature and light.
Biochemical Analysis
Biochemical Properties
1-Azido-3-bromobenzene plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules through its azide group, which can participate in cycloaddition reactions. For instance, this compound can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction commonly used in bioconjugation and labeling of biomolecules . This interaction is highly specific and efficient, making this compound a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules via its azide group. This can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other DNA-binding proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . Toxic or adverse effects can occur at high doses, including cytotoxicity, organ damage, and systemic toxicity. These threshold effects are important considerations in the design of experiments and the interpretation of results.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can interact with other biomolecules . The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments . For example, this compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, or it may accumulate in the cytoplasm, where it can affect cytosolic enzymes and signaling pathways.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms can direct this compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . The activity and function of this compound can be affected by its localization, as different cellular compartments provide distinct microenvironments and interaction partners.
Preparation Methods
1-Azido-3-bromobenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 3-bromonitrobenzene with sodium azide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced to an amino group, which is then diazotized and subsequently replaced by the azido group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Azido-3-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper(I) catalysts.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry.
Common reagents and conditions for these reactions include copper(I) catalysts for cycloaddition, reducing agents for reduction, and polar aprotic solvents for substitution reactions. The major products formed from these reactions include triazoles and amines.
Scientific Research Applications
1-Azido-3-bromobenzene has several scientific research applications:
Comparison with Similar Compounds
1-Azido-3-bromobenzene can be compared with other similar compounds, such as:
1-Azido-4-bromobenzene: Similar in structure but with the azido group in the para position relative to the bromine atom.
1-Azido-2-bromobenzene: Similar in structure but with the azido group in the ortho position relative to the bromine atom.
3-Azidobenzonitrile: Contains a cyano group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and the position of the azido and bromine groups, which influence its chemical behavior and applications.
Properties
IUPAC Name |
1-azido-3-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKGUBBTVRHUGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340016 | |
Record name | 1-azido-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-89-5 | |
Record name | 1-Azido-3-bromobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-azido-3-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-3-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that 1-azido-3-bromobenzene resulted in unsatisfactory yields (18%) when used in the Suzuki coupling reaction. What could be the reason for this low yield compared to the other aryl halides?
A1: The low yield of the Suzuki coupling reaction with this compound [] could be attributed to the azide group's reactivity. Azides are known to participate in various side reactions under the palladium-catalyzed conditions used in Suzuki coupling. These side reactions could consume the starting material or lead to the formation of undesired byproducts, thus explaining the low yield of the desired 5-(3′-azidophenyl)-2,4-di-t-butoxypyrimidine. Further optimization of reaction conditions, such as using different palladium catalysts or ligands, might improve the yield.
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